molecular formula C10H9N3O2 B13496344 N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide

N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide

Cat. No.: B13496344
M. Wt: 203.20 g/mol
InChI Key: DUGUEOBAWLBORA-UHFFFAOYSA-N
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Description

N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide (CAS 1798619-40-5) is a high-purity chemical compound with the molecular formula C10H9N3O2 and a molecular weight of 203.1974 g/mol . This small molecule features a 1,3-oxazole ring linked via a carboxamide group to a pyridin-2-ylmethyl moiety, making it a valuable scaffold in medicinal chemistry and drug discovery research. Derivatives of oxazolyl carboxylic acids are recognized as important heterocyclic compounds that display a broad range of biological and pharmacological properties . As a fragment molecule, this compound and its structural analogs are utilized in fragment-based drug discovery (FBDD) campaigns, particularly in the screening and identification of potential inhibitors for biologically significant targets. For example, a closely related compound, N,3-dimethyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-5-carboxamide, has been studied in complex with the catalytic domain of human JARID1B, demonstrating the relevance of this chemotype in probing epigenetic regulators . This product is intended for Research Use Only and is not approved for human, therapeutic, or veterinary diagnostic use.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)-1,3-oxazole-5-carboxamide

InChI

InChI=1S/C10H9N3O2/c14-10(9-6-11-7-15-9)13-5-8-3-1-2-4-12-8/h1-4,6-7H,5H2,(H,13,14)

InChI Key

DUGUEOBAWLBORA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CN=CO2

Origin of Product

United States

Preparation Methods

Synthetic Strategies for N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide

General Synthetic Approach

The preparation of this compound typically involves:

  • Construction of the 1,3-oxazole ring system, often via cyclization reactions starting from appropriate aldehydes or α-haloketones with isocyanides or amides.
  • Introduction of the carboxamide group at the 5-position of the oxazole ring.
  • Coupling of the pyridin-2-ylmethyl moiety through amide bond formation or nucleophilic substitution.

Key Synthetic Methods

Van Leusen Oxazole Synthesis Followed by Amide Formation

One established method for synthesizing 1,3-oxazole derivatives involves the van Leusen reaction , which converts aldehydes into oxazole rings using tosylmethyl isocyanide (TosMIC) under basic conditions. This method has been applied to substrates bearing pyridine substituents, enabling the formation of 1,3-oxazole-5-carboxylate esters, which are subsequently hydrolyzed to carboxylic acids and then converted to carboxamides.

  • Step 1: Reaction of 2-pyridinecarboxaldehyde with TosMIC and potassium carbonate in methanol under reflux for several hours to form methyl or ethyl 1-(pyridin-2-yl)-1,3-oxazole-5-carboxylate.
  • Step 2: Hydrolysis of the ester to the corresponding carboxylic acid using aqueous potassium hydroxide under reflux.
  • Step 3: Conversion of the acid to the corresponding acid chloride with thionyl chloride, followed by reaction with ammonia or amines (e.g., pyridin-2-ylmethylamine) to yield the target carboxamide.

This sequence is supported by spectral data (NMR, IR, MS) confirming the structure and purity of the products. Typical yields for each step range from 70% to 90%, with the overall yield depending on the purity and reaction conditions.

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Van Leusen Oxazole Synthesis TosMIC, K2CO3, MeOH, reflux, 4 h 80-87 Formation of oxazole ester
2 Ester Hydrolysis KOH (aq), reflux, 3 h 85-90 Conversion to carboxylic acid
3 Amide Formation SOCl2, then NH3 or pyridin-2-ylmethylamine 75-85 Formation of carboxamide linkage
Direct Amidation of 1,3-Oxazole-5-Carboxylic Acid

Alternatively, the carboxylic acid intermediate can be directly coupled with pyridin-2-ylmethylamine using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of catalytic DMAP (4-dimethylaminopyridine) in solvents like dichloromethane or DMF at room temperature or mild heating.

This method avoids the use of acid chlorides and often results in cleaner reactions with fewer side products.

Reagents Conditions Yield (%) Advantages
1,3-Oxazole-5-carboxylic acid + Pyridin-2-ylmethylamine + EDCI/DMAP RT to 40 °C, 12-24 h 70-85 Mild conditions, fewer side reactions

Alternative Cyclization Approaches

Some literature reports the use of cyclocondensation reactions involving α-amino ketones or hydrazines with carbonyl compounds to form substituted oxazoles or related heterocycles. However, these are less common for this specific compound and more typical for pyrazole or pyridopyrazole derivatives.

Mechanistic Insights

  • The van Leusen reaction proceeds via nucleophilic attack of TosMIC on the aldehyde carbonyl, followed by cyclization and elimination of the tosyl group to form the oxazole ring.
  • Hydrolysis converts the ester group to the carboxylic acid, providing a handle for amidation.
  • Amidation proceeds via nucleophilic attack of the amine on the activated acid derivative (acid chloride or carbodiimide-activated intermediate), forming the amide bond.

Experimental Data and Characterization

Typical characterization data from literature for this compound include:

  • [^1H NMR](pplx://action/followup): Signals corresponding to the pyridine ring protons (δ 7.0–8.5 ppm), methylene bridge (δ ~4.5–5.0 ppm), and oxazole ring protons (δ 7.5–8.0 ppm).
  • [^13C NMR](pplx://action/followup): Signals for carbonyl carbon (~165–170 ppm), oxazole carbons (~150–160 ppm), pyridine carbons (~120–150 ppm).
  • IR Spectroscopy: Characteristic amide C=O stretch (~1650 cm^-1), NH stretch (~3200–3400 cm^-1).
  • Mass Spectrometry: Molecular ion peak consistent with the molecular weight of the target compound.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages References
Van Leusen + Hydrolysis + Amidation TosMIC, K2CO3, MeOH reflux; KOH hydrolysis; SOCl2 + NH2CH2-pyridine 70–90 High regioselectivity, scalable
Direct Amidation with Coupling Agents EDCI or DCC, DMAP, DCM or DMF, RT to 40 °C 70–85 Mild conditions, fewer byproducts
Cyclocondensation (less common) α-amino ketones/hydrazines with carbonyls Variable Alternative heterocycle formation

Chemical Reactions Analysis

Types of Reactions

N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the pyridine ring.

Scientific Research Applications

N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide with four analogs, focusing on structural features, physicochemical properties, and reported activities.

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Heterocycle Core Key Substituents Biological Activity
This compound C₁₀H₉N₃O₂ 203.20 1,3-oxazole Pyridin-2-ylmethyl Not explicitly reported
2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide C₁₂H₁₁ClN₃O₂ 280.69 1,3-oxazole 2-Chloropyridin-3-yl, ethyl, 4-methyl Not reported; likely agrochemical interest
5-(4-Chloro-2-phenoxyphenyl)-N-(4-methylpyridin-2-yl)-1,3,4-oxadiazole-2-carboxamide (6d) C₂₁H₁₆ClN₅O₃ 429.84 1,3,4-oxadiazole 4-Chloro-2-phenoxyphenyl, 4-methylpyridin-2-yl Antimicrobial potential (implied by SAR)
Dasatinib (BMS-354825) C₂₂H₂₆ClN₇O₂S 488.01 1,3-thiazole 2-Chloro-6-methylphenyl, 4-(2-hydroxyethyl)piperazinyl, pyrimidine Pan-Src kinase inhibitor; antitumor agent
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide C₈H₇N₃O₂S 209.23 Isoxazole, 1,3-thiazole 5-Methylisoxazole, thiazol-2-yl Not explicitly reported

Key Observations:

Heterocycle Diversity: The target compound’s 1,3-oxazole core distinguishes it from 1,3,4-oxadiazole (6d), isoxazole (), and thiazole (dasatinib) analogs. These heterocycles influence electronic properties and binding interactions .

Substituent Effects :

  • Chlorine and methyl groups in analogs (e.g., 2-chloropyridin-3-yl in ) increase lipophilicity (logP), whereas the pyridin-2-ylmethyl group in the target compound may enhance solubility via hydrogen bonding .
  • Dasatinib’s 4-(2-hydroxyethyl)piperazinyl group improves solubility and pharmacokinetics, contributing to its oral bioavailability .

Biological Activity: Dasatinib: Demonstrates nanomolar potency against Src-family kinases, validated in clinical trials for leukemia . Compound 6d: The 4-chloro-2-phenoxyphenyl substituent suggests antimicrobial activity, common in oxadiazole derivatives targeting bacterial enzymes .

Characterization and Computational Insights

  • Crystallography : Analogs in and were characterized via single-crystal X-ray diffraction using SHELX software , confirming planar heterocyclic cores and hydrogen-bonding networks.
  • Density Functional Theory (DFT) : Studies in highlight the role of exact exchange and correlation energy in predicting molecular properties, which could guide optimization of the target compound’s electronic profile.

Biological Activity

N-[(Pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features:

  • Oxazole Ring : Contributes to its biological activity.
  • Pyridine Ring : Enhances interaction with biological targets.
  • Carboxamide Group : Plays a crucial role in modulating biological effects.

This compound interacts with various enzymes and receptors, modulating their activity. The specific molecular targets can vary based on the context of use. This interaction is essential for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that this compound can inhibit the growth of various cancer cell lines, including those from lung (A549), colon (HT-29), and liver cancers (SMMC-7721) by inducing apoptosis .
  • Antimicrobial Properties :
    • The compound demonstrates significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, it has been tested against Staphylococcus aureus and Escherichia coli with promising results .
  • Anti-inflammatory Effects :
    • This compound has shown potential in reducing inflammation markers in various models, indicating its utility in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibits cell growth in A549, HT-29, SMMC-7721
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryReduces inflammation markers

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds to highlight unique properties.

Compound NameStructural FeaturesUnique Properties
N-(pyridin-3-yl)methyl]-1,3-thiazole-5-carboxamideThiazole ring instead of oxazoleEnhanced antimicrobial properties
2-amino-N,N-dibenzyl-1,3-oxazole-5-carboxamideBenzyl groups instead of pyridineIncreased lipophilicity
5-methyl-N-(pyridin-2-YL)-1,2-thiazoleThiazole ringDifferent biological activity profile

Q & A

Basic: What are the optimal synthetic routes for N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide, and how can reaction conditions be controlled to maximize yield?

Answer:
The synthesis of this compound typically involves multi-step reactions, such as coupling the pyridinylmethylamine moiety with the oxazole-carboxylic acid derivative. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane .
  • Condition optimization : Control temperature (often 0–25°C), solvent polarity, and reaction time to minimize side reactions. For example, prolonged stirring at room temperature improves yield in nucleophilic substitution steps .
  • Purification : Employ column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures. Monitor progress via TLC (Rf value tracking) and confirm purity via NMR .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the presence of the pyridinylmethyl group (δ 8.5–7.5 ppm for aromatic protons) and oxazole carboxamide (δ 7.0–8.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% typically required for biological assays) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]+ at m/z calculated for C₁₀H₁₀N₃O₂) .

Advanced: How can molecular docking and surface plasmon resonance (SPR) elucidate interactions between this compound and biological targets?

Answer:

  • Molecular docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinases). Focus on hydrogen bonding between the oxazole carboxamide and active-site residues .
  • SPR : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka, kd) to determine affinity (KD). Buffer optimization (e.g., PBS with 0.005% Tween-20) reduces nonspecific binding .
  • Validation : Cross-reference docking results with mutagenesis studies to identify critical interaction residues .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Answer:

  • Structural analogs comparison : Test derivatives with modified pyridinyl or oxazole substituents to isolate pharmacophore contributions .
  • Assay standardization : Replicate studies under consistent conditions (e.g., cell line, IC50 measurement protocols) to minimize variability .
  • Meta-analysis : Use computational tools (e.g., ChemAxon) to correlate structural descriptors (logP, polar surface area) with activity trends across datasets .

Advanced: How can computational methods like DFT or molecular dynamics (MD) simulations predict reactivity and stability?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. Solvent effects (e.g., water) are modeled using PCM .
  • MD simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess conformational stability and binding free energy (MM-PBSA method) .
  • Degradation pathways : Simulate thermal or hydrolytic degradation to identify labile bonds (e.g., amide hydrolysis under acidic conditions) .

Basic: What are the key considerations in designing structure-activity relationship (SAR) studies for this compound?

Answer:

  • Core modifications : Vary substituents on the pyridine (e.g., 2-pyridinyl vs. 3-pyridinyl) and oxazole (methyl vs. phenyl) to assess impact on target affinity .
  • Bioisosteric replacement : Substitute the oxazole with isoxazole or thiazole to improve metabolic stability .
  • Pharmacokinetic profiling : Measure logD (octanol/water partition coefficient) and plasma protein binding to optimize bioavailability .

Advanced: What experimental approaches are critical for elucidating the compound's mechanism of action in complex biological systems?

Answer:

  • Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein thermal stabilization upon ligand binding .
  • RNA-seq/proteomics : Identify differentially expressed genes/proteins post-treatment to map signaling pathways .
  • Crystallography : Co-crystallize the compound with its target (e.g., kinase) using SHELX software for refinement . Resolution <2.0 Å is ideal for detailed interaction mapping .

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